5-アミノ-2-クロロピリジン-3-カルボン酸

説明

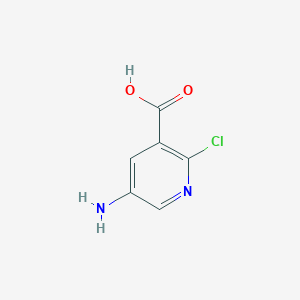

5-Amino-2-chloronicotinic acid is a chemical compound with the molecular formula C6H5ClN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

科学的研究の応用

5-Amino-2-chloronicotinic acid has several applications in scientific research:

準備方法

Synthetic Routes and Reaction Conditions

5-Amino-2-chloronicotinic acid can be synthesized through several methods. One common method involves the reduction of 2-chloro-5-nitropyridine. The process typically involves dissolving 2-chloro-5-nitropyridine in acetic acid and adding iron powder in batches. The reaction temperature rises automatically and can reach up to 80°C. After the addition of iron powder, the reaction is maintained at 40-50°C for about 2 hours .

Industrial Production Methods

Industrial production methods for 5-Amino-2-chloronicotinic acid are not widely documented. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

化学反応の分析

Types of Reactions

5-Amino-2-chloronicotinic acid undergoes various types of chemical reactions, including:

Substitution Reactions: It can undergo substitution reactions, such as the Suzuki-Miyaura coupling reaction, where it reacts with sterically hindered 2,6-dimethylphenylboronic acid.

Reduction Reactions: The compound can be synthesized through the reduction of 2-chloro-5-nitropyridine.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran.

Major Products Formed

作用機序

The mechanism of action of 5-Amino-2-chloronicotinic acid is not well-documented. its structural features suggest that it may interact with biological molecules through hydrogen bonding and other non-covalent interactions. The amino and carboxylic acid groups can form hydrogen bonds with target molecules, potentially affecting their function.

類似化合物との比較

Similar Compounds

2-Chloropyridine-3-carboxylic acid: This compound is similar in structure but lacks the amino group.

5-Amino-2-chloropyridine: This compound is similar but lacks the carboxylic acid group.

5-Bromo-2-chloropyridine: This compound has a bromine atom instead of an amino group.

Uniqueness

5-Amino-2-chloronicotinic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyridine ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

生物活性

5-Amino-2-chloronicotinic acid (5-A2CNA) is a pyridinecarboxylic acid derivative that has garnered attention for its diverse biological activities. This compound, characterized by its amino group and chlorine substitution, exhibits potential therapeutic properties, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of 5-A2CNA, examining its mechanisms of action, relevant case studies, and synthesizing findings from various research sources.

- Molecular Formula : C₆H₅ClN₂O₂

- Molecular Weight : 172.57 g/mol

- Structure : Contains an amino group (-NH₂) at the 5-position and a chlorine atom (Cl) at the 2-position of the nicotinic acid framework.

The biological activity of 5-A2CNA is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions may modulate various biochemical pathways, influencing cellular responses and potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that 5-A2CNA exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum action mechanism.

Anticancer Potential

In addition to its antimicrobial properties, 5-A2CNA has been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest. The compound's interaction with nicotinic acetylcholine receptors (nAChRs) is particularly noteworthy, as modulation of these receptors can influence cancer cell behavior.

Case Studies

- Antimicrobial Efficacy :

- A study evaluated the minimum inhibitory concentration (MIC) of 5-A2CNA against various pathogens. Results demonstrated that it effectively inhibited bacterial growth at concentrations as low as 25 µg/mL for certain strains.

- Anticancer Activity :

- In vitro experiments using human cancer cell lines revealed that treatment with 5-A2CNA led to a dose-dependent reduction in cell viability. The compound induced apoptosis in breast cancer cells, highlighting its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

The following table compares 5-A2CNA with structurally similar compounds regarding their biological activities:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-Amino-5-chloronicotinic acid | Amino group at position 6 | Exhibits different receptor binding profiles |

| 5-Amino-2-chloroisonicotinic acid | Isomer with amino at position 5 | Potentially different biological activities |

| 3-Amino-2-chloronicotinic acid | Amino group at position 3 | May show distinct pharmacological effects |

This comparison underscores the unique biological profile of 5-A2CNA, particularly in its interaction with nAChRs, which may differ from other derivatives.

特性

IUPAC Name |

5-amino-2-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLGRVWAJFJQQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622305 | |

| Record name | 5-Amino-2-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42959-39-7 | |

| Record name | 5-Amino-2-chloro-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42959-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。